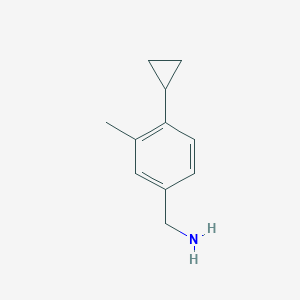

(4-Cyclopropyl-3-methylphenyl)methanamine

Description

Properties

IUPAC Name |

(4-cyclopropyl-3-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-6-9(7-12)2-5-11(8)10-3-4-10/h2,5-6,10H,3-4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORVVSYWWHZVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-3-methylphenyl)methanamine typically involves the reaction of 4-cyclopropyl-3-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-3-methylphenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

(4-Cyclopropyl-3-methylphenyl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

(4-Cyclopropylphenyl)methanamine: Similar structure but lacks the methyl group at the 3-position.

(3-Methylphenyl)methanamine: Similar structure but lacks the cyclopropyl group at the 4-position.

(4-Cyclopropyl-3-methylphenyl)ethanamine: Similar structure but has an ethyl group instead of a methylene group.

Uniqueness

(4-Cyclopropyl-3-methylphenyl)methanamine is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity . These structural features make it a valuable compound for various research applications .

Biological Activity

The compound (4-Cyclopropyl-3-methylphenyl)methanamine , also known by its chemical name, exhibits significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and agrochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications.

Molecular Structure

- Chemical Formula : CHN

- CAS Number : 1517461-78-7

The structure of this compound includes a cyclopropyl group attached to a phenyl ring, which is substituted with a methyl group. This unique configuration contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including catalytic hydrogenation and amination processes. The optimization of these synthetic routes is crucial for enhancing yield and purity.

Research indicates that this compound primarily acts as an inhibitor of specific enzymes involved in lipid biosynthesis. This inhibition disrupts essential metabolic pathways within target organisms, particularly in insects.

Target Enzymes

- Acetyl-CoA Carboxylase (ACC) : This enzyme plays a pivotal role in fatty acid synthesis. Inhibition leads to reduced lipid production, affecting growth and reproduction in pests.

Pharmacological Effects

The compound has shown promise in various pharmacological studies:

- Insecticidal Activity : Demonstrated efficacy against piercing-sucking insects such as aphids and whiteflies.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects, warranting further investigation.

Case Studies

- Insect Control : A study conducted on the efficacy of this compound against aphid populations revealed a significant reduction in reproductive rates when exposed to the compound at specific concentrations.

- Cellular Impact : In vitro studies have indicated that the compound can alter cell signaling pathways, leading to apoptosis in certain cancer cell lines.

Interaction with Cellular Components

The compound interacts with various cellular components, influencing:

- Gene Expression : Alters the expression of genes involved in lipid metabolism.

- Cell Signaling : Modifies pathways that regulate cellular growth and differentiation.

Metabolic Pathways

While the metabolic pathways involving this compound are not fully characterized, it is hypothesized that it undergoes phase I and phase II metabolic reactions similar to other amine compounds.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Insecticidal, Antimicrobial | ACC Inhibition |

| Spirotetramat | Insecticidal | Lipid Biosynthesis Inhibition |

| 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one | Antiparasitic | Enzyme Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.